molecular formula C8H10Cl2FN B13855318 2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride

Cat. No.: B13855318
M. Wt: 210.07 g/mol
InChI Key: HNWVXJUIBCHHIO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a fluoroethanamine moiety, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride typically involves the reaction of 2-chlorobenzonitrile with a Grignard reagent, followed by fluorination and amination steps. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or further halogenated compounds.

Scientific Research Applications

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anesthetic or analgesic.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride stands out due to its unique combination of a chlorophenyl group and a fluoroethanamine moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8H,5,11H2;1H

InChI Key

HNWVXJUIBCHHIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)F)Cl.Cl

Origin of Product

United States

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